molecular formula C11H7Br2N3O B8442527 (2-Amino-5-bromopyridin-3-yl)(6-bromopyridin-2-yl)methanone

(2-Amino-5-bromopyridin-3-yl)(6-bromopyridin-2-yl)methanone

Cat. No.: B8442527
M. Wt: 357.00 g/mol
InChI Key: OUQFVRSXINYYJZ-UHFFFAOYSA-N
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Description

(2-Amino-5-bromopyridin-3-yl)(6-bromopyridin-2-yl)methanone is a useful research compound. Its molecular formula is C11H7Br2N3O and its molecular weight is 357.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7Br2N3O

Molecular Weight

357.00 g/mol

IUPAC Name

(2-amino-5-bromopyridin-3-yl)-(6-bromopyridin-2-yl)methanone

InChI

InChI=1S/C11H7Br2N3O/c12-6-4-7(11(14)15-5-6)10(17)8-2-1-3-9(13)16-8/h1-5H,(H2,14,15)

InChI Key

OUQFVRSXINYYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)C2=C(N=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of (2-aminopyridin-3-yl)(6-bromopyridin-2-yl)methanone (5.76 g, 20.7 mmol) in acetonitrile (120 ml) was added N-bromosuccinimide (4.05 g, 22.77 mmol). The resulting mixture was stirred at room temperature for 1 hour before mixture was concentrated in vacuo to approximately 20 ml. The solid was then collected by filtration and washed with minimal acetonitrile and dried to leave title compound as a brown solid (4.23 g, 57%). 1H NMR (DMSO-d6) 7.93-7.89 (4H, m), 8.03-7.99 (1H, m), 8.22 (1H, d), 8.36 (1H, d). ES+ 357.99.
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step Two
Yield
57%

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